Ethyl 4-(4-cyanophenyl)butanoate
Description
Ethyl 4-(4-cyanophenyl)butanoate (CAS: 131379-33-4) is an ester derivative featuring a cyano-substituted phenyl group at the fourth position of a butanoate chain.
Properties
CAS No. |
131379-33-4 |
|---|---|
Molecular Formula |
C13H15NO2 |
Molecular Weight |
217.26 g/mol |
IUPAC Name |
ethyl 4-(4-cyanophenyl)butanoate |
InChI |
InChI=1S/C13H15NO2/c1-2-16-13(15)5-3-4-11-6-8-12(10-14)9-7-11/h6-9H,2-5H2,1H3 |
InChI Key |
ZORSOGWZLSCDQV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCCC1=CC=C(C=C1)C#N |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Variations
Table 1: Key Structural Features of Ethyl 4-(4-cyanophenyl)butanoate and Analogs
| Compound Name | Substituent(s) | Functional Groups | CAS Number | Molecular Formula | Molecular Weight (g/mol) |
|---|---|---|---|---|---|
| This compound | 4-Cyanophenyl | Ester, Nitrile (C≡N) | 131379-33-4 | C₁₃H₁₅NO₂ | 217.27 |
| Ethyl 4-(4-bromophenyl)butanoate | 4-Bromophenyl | Ester, Halide (Br) | 105986-54-7 | C₁₂H₁₅BrO₂ | 271.15 |
| Ethyl 4-(4-methoxyphenyl)butanoate | 4-Methoxyphenyl | Ester, Ether (OCH₃) | N/A | C₁₃H₁₈O₃ | 222.28 |
| Ethyl 4-(3-fluoro-4-methoxyphenyl)-4-oxobutanoate | 3-Fluoro-4-methoxyphenyl, Ketone | Ester, Ketone (C=O), F, OCH₃ | 1402232-56-7 | C₁₃H₁₅FO₄ | 278.26 |
| Ethyl 4-[ethyl(phenyl)amino]butanoate | Ethyl(phenyl)amino | Ester, Amine (N–H) | 2059944-97-5 | C₁₄H₂₁NO₂ | 235.32 |
Key Observations :
- The cyano group in this compound imparts strong electron-withdrawing effects, enhancing polarity and reactivity in nucleophilic additions compared to bromo (halide) or methoxy (electron-donating) substituents .
- Ketone-containing analogs (e.g., Ethyl 4-(3-fluoro-4-methoxyphenyl)-4-oxobutanoate) exhibit additional reactivity due to the α-hydrogens adjacent to the carbonyl group, enabling enolate formation .
Spectroscopic and Physical Properties
Table 2: Spectroscopic Data Comparison
| Compound | IR Peaks (cm⁻¹) | ¹H NMR (δ, ppm) Key Signals | HRMS (Experimental) |
|---|---|---|---|
| This compound | C≡N: ~2240, C=O: ~1730 | Aromatic H: 7.6–7.8 (d, J=8 Hz) | 217.1602 (Calc.) |
| Ethyl 4-(4-bromophenyl)butanoate | C=O: ~1735, C–Br: ~600 | Aromatic H: 7.4–7.6 (d, J=8 Hz) | 271.1503 (Exp.) |
| Ethyl 4-(4-methoxyphenyl)butanoate | C=O: ~1725, C–O–C: ~1250 | OCH₃: 3.8 (s), Aromatic H: 6.8–7.1 | 222.1354 (Exp.) |
| Ethyl 4-(3-fluoro-4-methoxyphenyl)-4-oxobutanoate | C=O (ester): ~1735, C=O (ketone): ~1710 | F: Coupling splits aromatic signals | 278.1657 (Exp.) |
Key Observations :
- The C≡N stretch in this compound (~2240 cm⁻¹) is absent in bromo or methoxy analogs, serving as a diagnostic IR marker .
- Aromatic proton signals vary with substituents: electron-withdrawing groups (e.g., CN, Br) deshield protons, shifting signals downfield compared to electron-donating groups (e.g., OCH₃) .
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